molecular formula C9H20N2 B1427843 N-ethyl-2-(piperidin-4-yl)ethanamine CAS No. 1247504-03-5

N-ethyl-2-(piperidin-4-yl)ethanamine

Cat. No. B1427843
CAS RN: 1247504-03-5
M. Wt: 156.27 g/mol
InChI Key: CFSNUYGAXDZGNG-UHFFFAOYSA-N
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Description

“N-ethyl-2-(piperidin-4-yl)ethanamine” is a compound with the molecular formula C9H20N2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Molecular Structure Analysis

The molecular structure of “N-ethyl-2-(piperidin-4-yl)ethanamine” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthesis and Pharmacological Applications

N-ethyl-2-(piperidin-4-yl)ethanamine: is a piperidine derivative, which is a significant synthetic fragment for drug design. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The synthesis of these compounds is crucial for creating new drugs, and recent advances have focused on intra- and intermolecular reactions to form various piperidine derivatives .

Anti-Inflammatory Activity

Piperidine derivatives, such as N-ethyl-2-(piperidin-4-yl)ethanamine , have been studied for their potential as inhibitors of soluble epoxide hydrolase (sEH). This enzyme metabolizes anti-inflammatory mediators, and its inhibition has been suggested as a therapy for treating pain and inflammatory diseases .

Anticancer Properties

Some piperidine derivatives are being explored for their anticancer properties. They are utilized in drug discovery as they can act on various pathways involved in cancer cell proliferation and survival .

Antimicrobial and Antifungal Effects

The piperidine nucleus is also being investigated for its antimicrobial and antifungal effects. These compounds can disrupt the cell walls of bacteria and fungi, leading to their death .

Analgesic Effects

Due to their influence on the central nervous system, certain piperidine derivatives are researched for their analgesic effects, providing pain relief without the addictive properties of opioids .

Anti-Alzheimer’s Activity

Piperidine derivatives are being studied for their potential in treating neurodegenerative diseases like Alzheimer’s. They may inhibit enzymes that contribute to the disease’s progression .

Safety and Hazards

“N-ethyl-2-(piperidin-4-yl)ethanamine” has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the hazard statements H302 - H318 . Precautionary measures include P280 - P305 + P351 + P338 .

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-ethyl-2-(piperidin-4-yl)ethanamine”, is an important task of modern organic chemistry .

properties

IUPAC Name

N-ethyl-2-piperidin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-10-6-3-9-4-7-11-8-5-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSNUYGAXDZGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(piperidin-4-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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